
Albuterol-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Albuterol-d4 is a deuterated form of albuterol, a beta-2 adrenergic receptor agonist commonly used to treat asthma, bronchitis, and chronic obstructive pulmonary disease (COPD). The deuterium atoms in this compound replace the hydrogen atoms, which can be useful in pharmacokinetic studies to track the compound’s behavior in the body without altering its pharmacological effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of albuterol-d4 involves the incorporation of deuterium atoms into the albuterol molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterium gas (D2) and a suitable catalyst under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient hydrogen-deuterium exchange. The final product is then purified using techniques such as chromatography to ensure high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Albuterol-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Albuterol-d4 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium atoms in this compound make it an ideal tracer for studying the pharmacokinetics of albuterol in the body without altering its pharmacological properties.
Metabolic Studies: This compound is used to investigate the metabolic pathways and rates of albuterol metabolism in various biological systems.
Analytical Chemistry: The compound is used as an internal standard in mass spectrometry and other analytical techniques to ensure accurate quantification of albuterol in complex biological matrices.
Mecanismo De Acción
Albuterol-d4 exerts its effects by stimulating beta-2 adrenergic receptors located in the smooth muscle of the airways. This activation triggers a cascade of intracellular events that lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation and improved airflow. The molecular targets include the beta-2 adrenergic receptors, and the pathways involved are primarily related to cyclic adenosine monophosphate (cAMP) signaling .
Comparación Con Compuestos Similares
Similar Compounds
Levalbuterol: A single enantiomer of albuterol with similar bronchodilatory effects but potentially fewer side effects.
Salmeterol: A long-acting beta-2 agonist used for maintenance treatment of asthma and COPD.
Formoterol: Another long-acting beta-2 agonist with a rapid onset of action.
Uniqueness of Albuterol-d4
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms do not significantly alter the pharmacological effects of the compound but allow for precise tracking and quantification in biological systems .
Propiedades
Fórmula molecular |
C13H21NO3 |
|---|---|
Peso molecular |
243.33 g/mol |
Nombre IUPAC |
4-[2-(tert-butylamino)-1,2-dideuterio-1-hydroxyethyl]-2-[dideuterio(hydroxy)methyl]phenol |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3/i7D,8D2,12D |
Clave InChI |
NDAUXUAQIAJITI-HDBYNVFCSA-N |
SMILES isomérico |
[2H]C(C([2H])(C1=CC(=C(C=C1)O)C([2H])([2H])O)O)NC(C)(C)C |
SMILES canónico |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


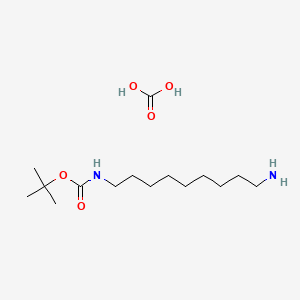
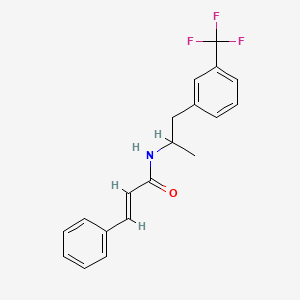




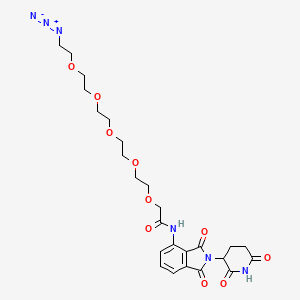
![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine](/img/structure/B13426190.png)

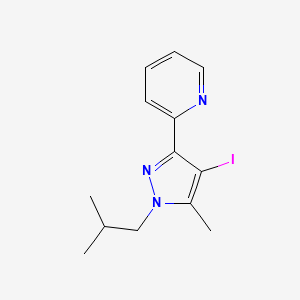

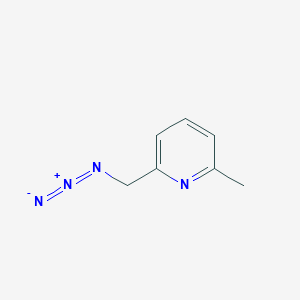
![3-Isobutyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13426216.png)

